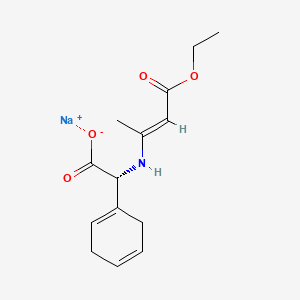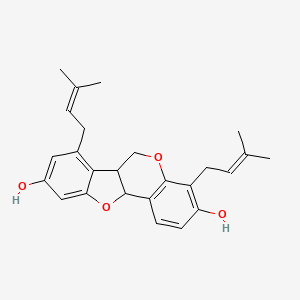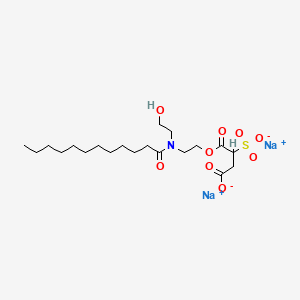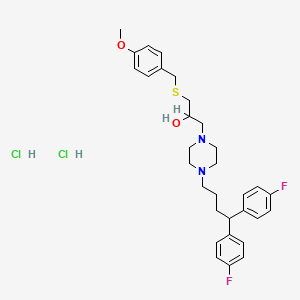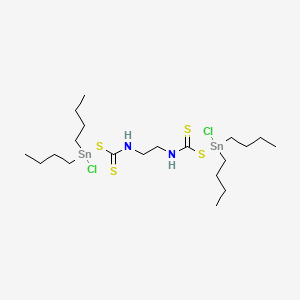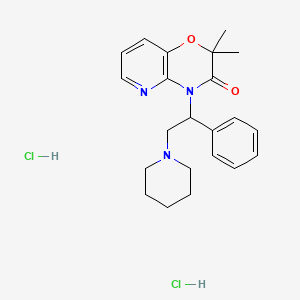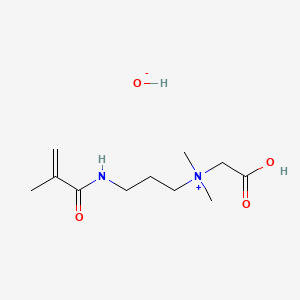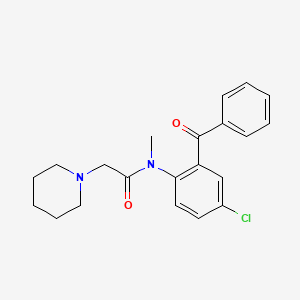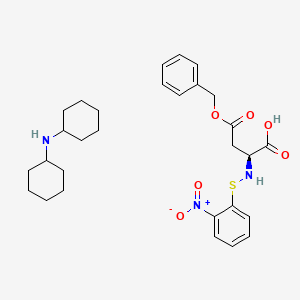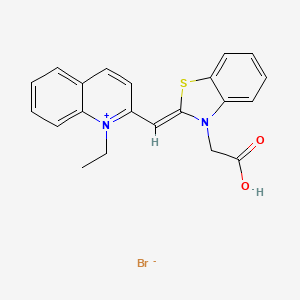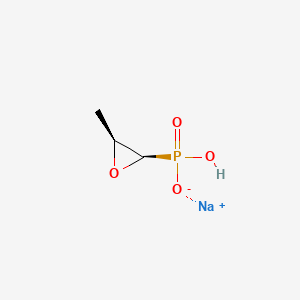
Fosfomycin monosodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fosfomycin monosodium is a broad-spectrum antibiotic primarily used to treat bacterial infections. It is particularly effective against Gram-positive and Gram-negative bacteria by inhibiting the initial step in peptidoglycan biosynthesis, which is crucial for bacterial cell wall formation . This compound is known for its unique structure, which includes a phosphonic group and an epoxide ring .
準備方法
Synthetic Routes and Reaction Conditions
Fosfomycin monosodium can be synthesized through various chemical routes. One common method involves the reaction of epichlorohydrin with phosphorous acid under basic conditions to form the epoxide ring and phosphonic acid group . The reaction conditions typically require controlled temperatures and pH levels to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves fermentation processes using specific strains of bacteria such as Streptomyces fradiae. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic . This method is preferred for large-scale production due to its efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions
Fosfomycin monosodium undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the epoxide ring, affecting the compound’s activity.
Substitution: Substitution reactions often involve the replacement of the epoxide ring with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary but generally require specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have altered antibacterial properties. These derivatives are often studied for their potential use in overcoming antibiotic resistance .
科学的研究の応用
Fosfomycin monosodium has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of epoxides and phosphonic acids.
Biology: Researchers use it to investigate bacterial cell wall synthesis and the mechanisms of antibiotic resistance.
作用機序
Fosfomycin monosodium exerts its antibacterial effects by inhibiting the enzyme pyruvyl transferase, which is essential for the synthesis of peptidoglycan, a key component of the bacterial cell wall . By blocking this enzyme, this compound prevents the formation of the cell wall, leading to bacterial cell death. The compound targets both Gram-positive and Gram-negative bacteria, making it a versatile antibiotic .
類似化合物との比較
Similar Compounds
Phosphomycin: Another phosphonic acid derivative with similar antibacterial properties.
Phosphonomycin: Shares structural similarities with fosfomycin monosodium but differs in its spectrum of activity.
Fosfomycin tromethamine: A salt form of fosfomycin used for oral administration.
Uniqueness
This compound is unique due to its broad-spectrum activity and ability to inhibit a critical enzyme in bacterial cell wall synthesis. Its structure, which includes both a phosphonic group and an epoxide ring, contributes to its effectiveness and distinguishes it from other antibiotics .
特性
CAS番号 |
33996-10-0 |
|---|---|
分子式 |
C3H6NaO4P |
分子量 |
160.04 g/mol |
IUPAC名 |
sodium;hydroxy-[(2R,3S)-3-methyloxiran-2-yl]phosphinate |
InChI |
InChI=1S/C3H7O4P.Na/c1-2-3(7-2)8(4,5)6;/h2-3H,1H3,(H2,4,5,6);/q;+1/p-1/t2-,3+;/m0./s1 |
InChIキー |
JHXHBFDOOUMZSP-LJUKVTEVSA-M |
異性体SMILES |
C[C@H]1[C@H](O1)P(=O)(O)[O-].[Na+] |
正規SMILES |
CC1C(O1)P(=O)(O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


